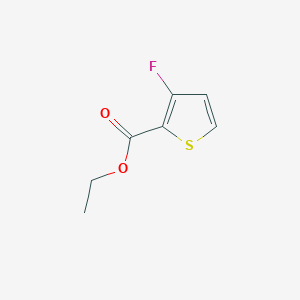
Ethyl 3-fluorothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-fluorothiophene-2-carboxylate is a chemical compound with the molecular formula C7H7FO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluorothiophene-2-carboxylate can be achieved through several methods. One common approach involves the Schiemann reaction, where 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate is subjected to fluorination. The product, mthis compound, is then saponified and decarboxylated to yield 3-fluorothiophene . Another method involves the direct fluorination of thiophene using molecular fluorine, although this process is less selective and requires careful control of reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other molecules to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include molecular fluorine, triethylamine, and acetonitrile. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring .
Scientific Research Applications
Ethyl 3-fluorothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of ethyl 3-fluorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The thiophene ring can interact with enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
Ethyl 3-fluorothiophene-2-carboxylate can be compared with other fluorinated thiophene derivatives, such as:
3-Fluorothiophene: Lacks the ethyl ester group, resulting in different chemical properties and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Fluorothiophene: Fluorine atom is positioned differently, leading to variations in reactivity and stability
Properties
Molecular Formula |
C7H7FO2S |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl 3-fluorothiophene-2-carboxylate |
InChI |
InChI=1S/C7H7FO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 |
InChI Key |
CILGCUGNHOISJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CS1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















